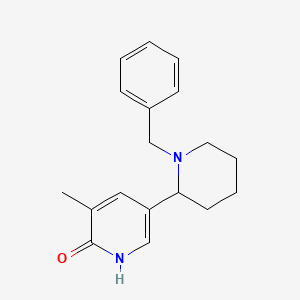

5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one

説明

5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a methyl group at position 3 and a 1-benzylpiperidin-2-yl moiety at position 3. This structure combines aromatic and alicyclic components, making it a candidate for diverse biological and chemical applications.

特性

分子式 |

C18H22N2O |

|---|---|

分子量 |

282.4 g/mol |

IUPAC名 |

5-(1-benzylpiperidin-2-yl)-3-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C18H22N2O/c1-14-11-16(12-19-18(14)21)17-9-5-6-10-20(17)13-15-7-3-2-4-8-15/h2-4,7-8,11-12,17H,5-6,9-10,13H2,1H3,(H,19,21) |

InChIキー |

XWCWQQWEYDGEQO-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CNC1=O)C2CCCCN2CC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine ring, followed by the introduction of the benzyl group and the pyridinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

化学反応の分析

反応の種類

5-(1-ベンジルピペリジン-2-イル)-3-メチルピリジン-2(1H)-オンは、以下を含むさまざまな化学反応を起こすことができます。

酸化: この化合物は、使用される試薬と条件に応じて、さまざまな酸化生成物を形成するために酸化することができます。

還元: 還元反応は、分子内の官能基を変更し、さまざまな還元形につながる可能性があります。

置換: この化合物は、ある官能基が別の官能基と置き換わる置換反応に参加することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。

置換: 望ましい生成物に応じて、さまざまな求核剤と求電子剤を置換反応で使用することができます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬に依存します。たとえば、酸化は、異なるケトンまたはアルデヒドをもたらす可能性があり、一方、還元は、アルコールまたはアミンをもたらす可能性があります。

科学的研究の応用

Biological Activities

Research indicates that 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one exhibits various biological activities, making it a candidate for therapeutic applications:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It is believed to interact with neurotransmitter systems, although the precise mechanisms are still under investigation.

- Antidepressant Activity : The compound has shown promise in animal models for antidepressant effects, likely through modulation of serotonin and norepinephrine levels in the brain.

- Antiviral Properties : There is emerging evidence that this compound may inhibit viral replication, particularly against influenza viruses, by targeting viral polymerase activity .

Synthetic Applications

5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one serves as an important intermediate in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, making it useful for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.

- Oxidation and Reduction Reactions : Common reagents such as potassium permanganate or lithium aluminum hydride can modify the compound's functional groups, allowing for the creation of derivatives with specific desired characteristics.

Neuropharmacological Study

A study published in Pharmaceutical Research evaluated the neuroprotective effects of 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one in rodent models of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation and improved cognitive function post-treatment .

Antiviral Research

In another study focusing on antiviral activity, researchers assessed the efficacy of this compound against various strains of influenza virus. The findings demonstrated that it could reduce viral load in infected cell cultures by interfering with viral polymerase activity .

作用機序

6. 類似化合物の比較

類似化合物

- 1-ベンジルピペリジン-2-イルメタナミン

- 3-(1-ベンジルピペリジン-2-イル)-1-(2-プロパン-2-イルフェニル)-4,5-ジヒドロ-2H-ピロロ[2,3-c]ピラゾール

独自性

5-(1-ベンジルピペリジン-2-イル)-3-メチルピリジン-2(1H)-オンは、官能基と構造的特徴のユニークな組み合わせにより際立っています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyridin-2(1H)-one scaffold is highly modifiable, with substituents dictating physicochemical and biological properties. Key comparisons include:

生物活性

5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one is with a molecular weight of approximately 282.4 g/mol. The structure comprises a benzyl group attached to a piperidine ring and a methyl group on the pyridine ring, which may contribute to its biological properties.

Research indicates that 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one exhibits various biological activities, including:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .

- Cholinesterase Inhibition : It has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown, which is crucial for conditions like Alzheimer's disease .

1. Neurodegenerative Diseases

The compound's ability to inhibit cholinesterases suggests its potential use in treating Alzheimer’s disease. Studies have indicated that similar piperidine derivatives can improve cognitive function by enhancing acetylcholine levels in the brain .

2. Cancer Therapy

Recent investigations have explored the compound's anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and interference with cancer cell proliferation pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one, a comparison with other related compounds is insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(1-benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one | Contains a benzyl group on piperidine | Potential neuroprotective effects |

| Methyl phenyl (piperidin-2-yl)acetate | Piperidine with an ester functional group | Primarily used as an intermediate |

| Ethyl phenyl (piperidin-2-yl)acetate | Similar structure with ethyl instead of methyl | Different solubility and reactivity |

| 2-Benzylpiperidine | Benzyl group directly on piperidine | Lacks pyridine moiety, differing biological activity |

This table illustrates how variations in substituents influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one:

- Neuroprotective Study : A study demonstrated that the compound effectively reduced oxidative stress markers in neuronal cell cultures, suggesting its potential for protecting against neurodegeneration .

- Anticancer Activity : In vitro tests showed that the compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard drug bleomycin, supporting its role as an anticancer agent .

- Cholinergic Activity : The compound exhibited significant inhibition of AChE and BuChE, indicating its potential utility in cognitive enhancement therapies for Alzheimer's patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。